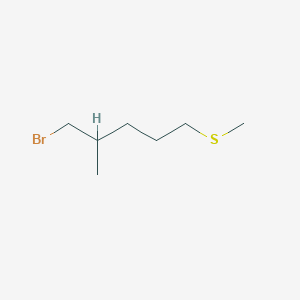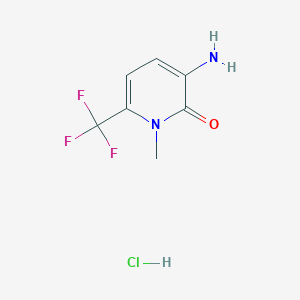![molecular formula C11H23NO B13201837 [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol: is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclohexane ring.
Addition of the propan-2-yl group: This can be done through alkylation reactions, where an alkyl group is added to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or other nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug development: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry
Material science: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites of enzymes, altering their activity.
Receptors: Interacting with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: Similar in structure but lacks the aminomethyl and propan-2-yl groups.
Cyclohexylamine: Contains an amine group but lacks the hydroxyl and propan-2-yl groups.
Isopropylcyclohexane: Contains the propan-2-yl group but lacks the aminomethyl and hydroxyl groups.
Uniqueness
Structural complexity: The presence of both aminomethyl and propan-2-yl groups on the cyclohexane ring makes [1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol unique.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
[1-(aminomethyl)-4-propan-2-ylcyclohexyl]methanol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10-3-5-11(7-12,8-13)6-4-10/h9-10,13H,3-8,12H2,1-2H3 |
Clave InChI |
XBJZVVZKAZHJGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
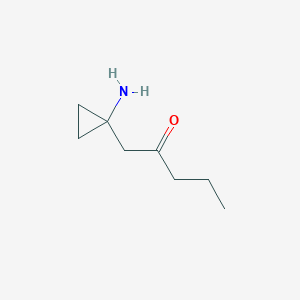
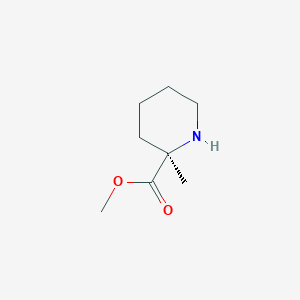
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)

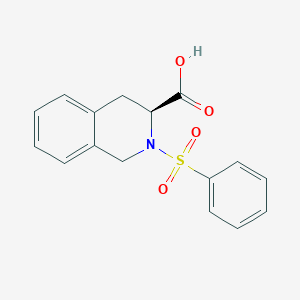
amine](/img/structure/B13201792.png)
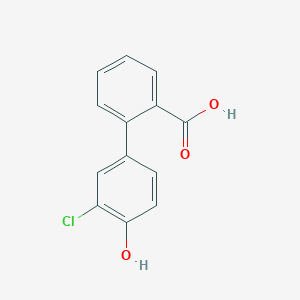


![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)
